![molecular formula C21H23N3 B12123182 5-Hexyl-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12123182.png)
5-Hexyl-4-methylindolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-4-methylindolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science and medicinal chemistry due to their unique structural properties. The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 5-Hexyl-4-methylindolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation and aqueous conditions, respectively, to achieve high yields .
Industrial Production Methods: Industrial production methods for these compounds often rely on scalable synthetic routes that utilize readily available starting materials and catalysts. The use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization has been explored to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hexyl-4-methylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
5-Hexyl-4-methylindolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antitumor activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mécanisme D'action
The mechanism of action of 5-Hexyl-4-methylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the downregulation of key proteins involved in cancer cell growth and survival . The compound’s ability to induce apoptosis and cell cycle arrest further contributes to its antitumor effects .
Comparaison Avec Des Composés Similaires
Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the hexyl and methyl substituents.
Pyrrolo[3,2-b]quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness: 5-Hexyl-4-methylindolo[2,3-b]quinoxaline stands out due to its specific substituents, which can enhance its solubility, stability, and bioactivity. These properties make it a promising candidate for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C21H23N3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
6-hexyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3/c1-3-4-5-8-14-24-20-15(2)10-9-11-16(20)19-21(24)23-18-13-7-6-12-17(18)22-19/h6-7,9-13H,3-5,8,14H2,1-2H3 |
Clé InChI |
NUUPNAIJAIYFMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-](/img/structure/B12123105.png)
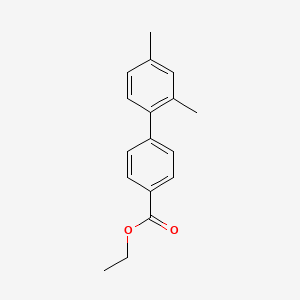
![Imidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B12123111.png)
![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)
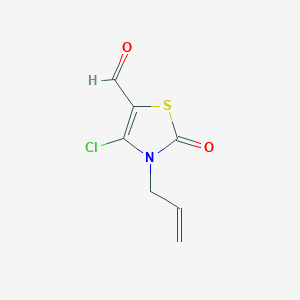
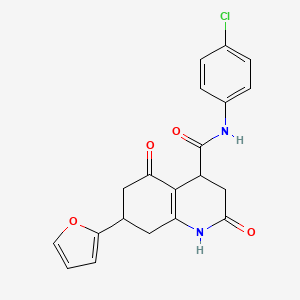
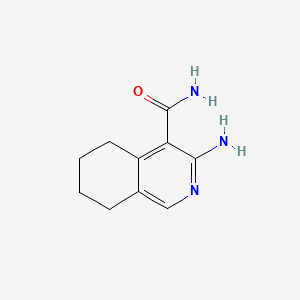

![1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12123139.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123147.png)
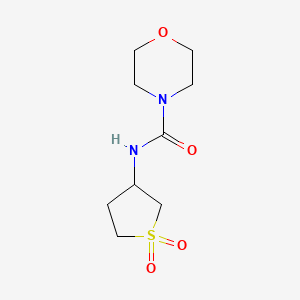

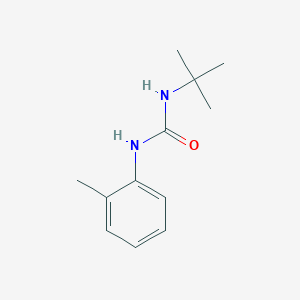
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12123185.png)
